

# Avelumab (Bavencio®) FDA Approval History: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CD666    |           |
| Cat. No.:            | B1663166 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the FDA approval history of avelumab (Bavencio®), a human anti-programmed death ligand-1 (PD-L1) monoclonal antibody. This document details the pivotal clinical trials that led to its approval for various oncology indications, outlines the experimental protocols of these key studies, and presents the associated efficacy and safety data. Furthermore, it includes diagrams of the targeted signaling pathway and experimental workflows to facilitate a deeper understanding of avelumab's mechanism of action and clinical development.

## **Introduction to Avelumab**

Avelumab is an immune checkpoint inhibitor that selectively binds to PD-L1 and blocks its interaction with programmed death receptor-1 (PD-1) and B7.1 receptors. This inhibition releases the brake on the anti-tumor immune response, allowing for T-cell-mediated destruction of cancer cells. Developed by Merck KGaA and Pfizer, avelumab has become an important therapeutic option for several challenging-to-treat cancers.

## **FDA Approval Timeline and Indications**

Avelumab has received FDA approval for the treatment of three types of cancer:



| Indication                                                  | Approval Date                                                                                                                                                                                                                                  | Details                                                                                                                                                                                                                                      |
|-------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Metastatic Merkel Cell<br>Carcinoma (MCC)                   | March 23, 2017                                                                                                                                                                                                                                 | Accelerated approval for adult and pediatric patients 12 years and older with metastatic MCC. This was the first FDA-approved treatment for this rare and aggressive skin cancer.[1][2]                                                      |
| Locally Advanced or Metastatic<br>Urothelial Carcinoma (UC) | May 9, 2017                                                                                                                                                                                                                                    | Approval for patients with locally advanced or metastatic UC whose disease progressed during or following platinum-containing chemotherapy or within 12 months of neoadjuvant or adjuvant treatment with a platinum-containing chemotherapy. |
| June 30, 2020                                               | Approval for the maintenance treatment of patients with locally advanced or metastatic UC that has not progressed with first-line platinum-containing chemotherapy. This approval converted the accelerated approval to a regular approval.[3] |                                                                                                                                                                                                                                              |
| Advanced Renal Cell<br>Carcinoma (RCC)                      | May 14, 2019                                                                                                                                                                                                                                   | Approval in combination with axitinib for the first-line treatment of patients with advanced RCC.                                                                                                                                            |

# Mechanism of Action: Targeting the PD-1/PD-L1 Pathway



Avelumab's therapeutic effect is derived from its ability to modulate the adaptive immune response. The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion by the tumor. Avelumab acts by blocking this interaction.



Click to download full resolution via product page

Avelumab blocks the PD-L1/PD-1 inhibitory signal.

# Pivotal Clinical Trials: Experimental Protocols and Data

The FDA approvals of avelumab were based on the results of the comprehensive JAVELIN clinical trial program. Below are the detailed protocols and key findings from the pivotal studies for each approved indication.



### **JAVELIN Merkel 200: Metastatic Merkel Cell Carcinoma**

The approval of avelumab for metastatic Merkel Cell Carcinoma (mMCC) was based on the JAVELIN Merkel 200 trial, an open-label, single-arm, multicenter study.[1]

Experimental Workflow: JAVELIN Merkel 200



Click to download full resolution via product page

JAVELIN Merkel 200 trial design.

### Key Inclusion Criteria:

- Histologically confirmed metastatic MCC.
- Disease progression on or after chemotherapy for metastatic disease.
- ECOG performance status of 0 or 1.

Key Exclusion Criteria:



- Prior treatment with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies.
- Active or prior autoimmune disease.
- Systemic immunosuppression.

Efficacy and Safety Data: JAVELIN Merkel 200

| Efficacy Endpoint               | Result                                                   |
|---------------------------------|----------------------------------------------------------|
| Overall Response Rate (ORR)     | 33% (95% CI: 23.3, 43.8)                                 |
| Complete Response (CR)          | 11.4%                                                    |
| Partial Response (PR)           | 21.6%                                                    |
| Duration of Response (DOR)      | Median not reached (95% CI: 18.0 months - Not Estimable) |
| Responses of ≥6 months          | 86% of responding patients                               |
| Progression-Free Survival (PFS) | 1-year PFS rate: 30% (95% CI: 21, 41)                    |
| Overall Survival (OS)           | 1-year OS rate: 52% (95% CI: 41, 62)                     |

Data from patients with chemotherapy-refractory metastatic MCC.

| Safety Profile                            |                                                                                                                         |
|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Most Common Adverse Reactions (>20%)      | Fatigue, musculoskeletal pain, diarrhea, nausea, infusion-related reaction, rash, decreased appetite, peripheral edema. |
| Grade ≥3 Treatment-Related Adverse Events | Occurred in 10.2% of patients.                                                                                          |
| Immune-Related Adverse Events             | Occurred in 17% of patients, with Grade ≥3 events in 4.5%.                                                              |

## JAVELIN Bladder 100: Locally Advanced or Metastatic Urothelial Carcinoma



The approval for the maintenance treatment of urothelial carcinoma was based on the JAVELIN Bladder 100 trial, a randomized, open-label, multicenter study.[3]

Experimental Workflow: JAVELIN Bladder 100



Click to download full resolution via product page

JAVELIN Bladder 100 trial design.

#### Key Inclusion Criteria:

- Unresectable locally advanced or metastatic urothelial carcinoma.
- No disease progression after 4 to 6 cycles of first-line platinum-containing chemotherapy.

#### Key Exclusion Criteria:

- Prior therapy with an immune checkpoint inhibitor.
- Active autoimmune disease requiring systemic treatment.

Efficacy and Safety Data: JAVELIN Bladder 100



| Efficacy Endpoint                          | Avelumab + BSC<br>(n=350) | BSC Alone (n=350) | Hazard Ratio (95%<br>CI) |
|--------------------------------------------|---------------------------|-------------------|--------------------------|
| Median Overall<br>Survival (OS)            | 21.4 months               | 14.3 months       | 0.69 (0.56, 0.86)        |
| Median Progression-<br>Free Survival (PFS) | 3.7 months                | 2.0 months        | 0.62 (0.52, 0.75)        |

| Safety Profile                                           |                                                               |
|----------------------------------------------------------|---------------------------------------------------------------|
| Most Common Adverse Reactions (>20% in the avelumab arm) | Fatigue, musculoskeletal pain, urinary tract infection, rash. |
| Grade ≥3 Treatment-Related Adverse Events                | Occurred in 16.6% of patients in the avelumab arm.            |
| Discontinuation due to Adverse Reactions                 | 11.9% of patients in the avelumab arm.                        |

## **JAVELIN Renal 101: Advanced Renal Cell Carcinoma**

The first-line approval for advanced renal cell carcinoma in combination with axitinib was based on the JAVELIN Renal 101 trial, a randomized, open-label, multicenter study.

Experimental Workflow: JAVELIN Renal 101





Click to download full resolution via product page

JAVELIN Renal 101 trial design.

### Key Inclusion Criteria:

- Untreated, advanced or metastatic renal cell carcinoma with a clear-cell component.
- ECOG performance status of 0 or 1.

#### Key Exclusion Criteria:

- Prior systemic therapy for advanced RCC.
- Autoimmune disease requiring systemic therapy.

Efficacy and Safety Data: JAVELIN Renal 101 (in patients with PD-L1-positive tumors)



| Efficacy Endpoint                          | Avelumab +<br>Axitinib (n=270) | Sunitinib (n=290) | Hazard Ratio (95%<br>CI) |
|--------------------------------------------|--------------------------------|-------------------|--------------------------|
| Median Progression-<br>Free Survival (PFS) | 13.8 months                    | 7.2 months        | 0.61 (0.47, 0.79)        |
| Overall Response<br>Rate (ORR)             | 55.2%                          | 25.5%             |                          |

| Safety Profile                                                      |                                                                                                                                                                                |
|---------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Most Common Adverse Reactions (>20% in the avelumab + axitinib arm) | Diarrhea, fatigue, hypertension, musculoskeletal<br>pain, nausea, mucositis, palmar-plantar<br>erythrodysesthesia, dysphonia, decreased<br>appetite, hypothyroidism, and rash. |
| Grade ≥3 Treatment-Related Adverse Events                           | Occurred in 71.2% of patients in the avelumab + axitinib arm.                                                                                                                  |
| Discontinuation of either drug due to Adverse<br>Reactions          | 22.8% of patients in the avelumab + axitinib arm.                                                                                                                              |

# Assessment of Tumor Response and Adverse Events

The clinical trials for avelumab utilized standardized criteria for assessing tumor response and grading adverse events.

- Response Evaluation Criteria in Solid Tumors (RECIST 1.1): This set of rules is used to provide an objective assessment of changes in tumor size. Key definitions include:
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
  - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.



- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to be categorized as PD.
- National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE):
   This is a descriptive terminology with a grading scale for adverse event reporting. The grades range from 1 (Mild) to 5 (Death related to adverse event).[3]

## Conclusion

The FDA approvals of avelumab for metastatic Merkel cell carcinoma, locally advanced or metastatic urothelial carcinoma, and advanced renal cell carcinoma represent significant advancements in the treatment of these cancers. The JAVELIN clinical trial program has provided robust evidence of avelumab's efficacy and a manageable safety profile. These application notes and protocols are intended to serve as a valuable resource for researchers and drug development professionals in understanding the clinical development and application of this important immunotherapy agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Roentgen Ray Reader: Response Evaluation Criteria in Solid Tumors (RECIST) 1.1: Imaging Basics [roentgenrayreader.blogspot.com]
- 3. evs.nci.nih.gov [evs.nci.nih.gov]
- To cite this document: BenchChem. [Avelumab (Bavencio®) FDA Approval History: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663166#avelumab-fda-approval-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com